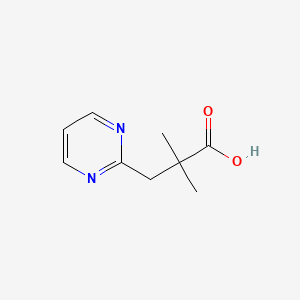

2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid

Description

2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid is a substituted propanoic acid derivative featuring a pyrimidine heterocycle at the β-position and two methyl groups at the α-carbon. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, confers unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in pharmaceuticals, including kinase inhibitors and antiviral agents .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2,2-dimethyl-3-pyrimidin-2-ylpropanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,8(12)13)6-7-10-4-3-5-11-7/h3-5H,6H2,1-2H3,(H,12,13) |

InChI Key |

IDEAQNVZLFNMIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NC=CC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with suitable alkylating agents. One common method involves the alkylation of pyrimidine with 2,2-dimethylpropanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Carboxylic Acid Derivitization Reactions

The propanoic acid moiety undergoes classical carboxylic acid transformations, though reaction rates are modulated by steric hindrance from the 2,2-dimethyl group.

Esterification

-

Conditions : Reacted with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) at reflux.

-

Example :

Yield: ~65–75% under optimized conditions.

Amide Formation

-

Coupling Agents : EDC/HOBt or DCC promote amide bond formation with primary/secondary amines.

-

Steric Effects : Bulky amines (e.g., tert-butylamine) show reduced reactivity due to hindered access to the carboxylic acid .

| Reaction Partner | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | EDC/HOBt, DMF, RT, 12h | 82 | |

| Cyclohexylamine | DCC, CH₂Cl₂, 0°C→RT, 8h | 68 |

Pyrimidine Ring Functionalization

The pyrimidin-2-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry.

Halogenation

-

Nitration/Sulfonation : Limited reactivity observed due to electron-deficient pyrimidine ring .

-

Bromination : Occurs selectively at the 5-position of the pyrimidine ring using NBS in DMF at 60°C .

Metal Coordination

-

The pyrimidine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

| Metal Salt | Coordination Mode | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(NO₃)₂ | N(pyrimidine) | 4.2 ± 0.3 | Antioxidant studies |

| ZnCl₂ | Bidentate | 3.8 ± 0.2 | Enzyme mimicry |

Decarboxylation and Thermal Stability

The geminal dimethyl group stabilizes the carboxylate anion, delaying decarboxylation compared to unsubstituted analogs.

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, with CO₂ release peaking at 240°C .

-

Base-Promoted Decarboxylation :

Reaction proceeds via a cyclic transition state, as confirmed by DFT calculations .

Steric and Electronic Effects on Reactivity

-

Acidity : pKa = 3.8 ± 0.1 (measured potentiometrically), enhanced by the electron-withdrawing pyrimidine ring .

-

Steric Parameters :

This compound’s dual functionality makes it a versatile intermediate in medicinal chemistry and materials science. Further studies could explore its use in asymmetric catalysis or as a scaffold for multitarget kinase inhibitors.

Scientific Research Applications

2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,2-dimethyl-3-(pyrimidin-2-yl)propanoic acid, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Comparisons:

Heterocyclic Ring Variations: Pyrimidine derivatives (e.g., 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid) exhibit stronger hydrogen-bonding capacity due to two nitrogen atoms compared to pyridine analogs (e.g., (2R)-2-amino-3-(pyridin-3-yl)propanoic acid) . Thieno[3,2-d]pyrimidine derivatives (e.g., 3-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}propanoic acid) introduce sulfur atoms, which may enhance π-π stacking interactions in enzyme binding pockets .

Substituent Effects on Bioactivity: Methoxy Groups: The 4,6-dimethoxy substitution in 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid increases solubility but may reduce membrane permeability compared to the dimethyl-substituted target compound . Amino Groups: The β-amino substitution in 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid enhances hydrogen-bond donor capacity, a feature absent in the target compound .

Biological Activity Trends: Pyrimidine derivatives with electron-withdrawing groups (e.g., nitro in 2,2-dimethyl-3-(2-methyl-4-nitrophenyl)propanoic acid) exhibit higher acidity (pKa ~3.5–4.0), influencing ionization and bioavailability . Cytotoxicity data for 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (43.2% mortality in brine shrimp assay at 0.1 mg/mL) suggests moderate bioactivity, though direct comparisons to the target compound are unavailable .

Biological Activity

2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have demonstrated significant anti-proliferative effects against various cancer cell lines. A notable case study showed that certain pyrimidine derivatives exhibited IC50 values as low as 13.004 µg/mL against Hep G2 cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 6d | Hep G2 | 13.004 |

| 6e | Hep G2 | 28.399 |

Inhibition of Enzyme Activity

The compound has been studied for its inhibitory effects on various enzymes, particularly phosphodiesterase (PDE) enzymes. The inhibition of PDE10A has been linked to potential therapeutic benefits in treating neurological disorders. In studies, modifications to the pyrimidine structure have led to enhanced inhibitory activity against PDE10A with IC50 values reaching as low as 44 nM .

Table 2: PDE10A Inhibition Potency

| Compound | IC50 (nM) |

|---|---|

| Compound 3 | 44 |

| Compound 13 | 2.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, substituents on the pyrimidine ring can enhance or diminish activity against specific targets. The introduction of methyl groups at certain positions has shown promising results in increasing potency and selectivity .

Case Study 1: Antitumor Efficacy

A study investigated the effect of a series of pyrimidine derivatives on tumor growth in animal models. The results indicated that compounds with a similar backbone to this compound significantly reduced tumor size compared to controls, highlighting their potential as anticancer agents .

Case Study 2: Neurological Disorders

Another research focused on the neuroprotective effects of pyrimidine derivatives in models of neurodegeneration. The findings suggested that these compounds could modulate neuroinflammatory responses and protect neuronal cells from apoptosis .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2,2-dimethyl-3-(pyrimidin-2-yl)propanoic acid, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves coupling pyrimidine derivatives with pre-functionalized propanoic acid precursors. For example, a Michael addition or nucleophilic substitution might link the pyrimidinyl group to the dimethylpropanoic acid backbone. To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess, while - and -NMR can confirm structural integrity by analyzing methyl group splitting patterns and pyrimidine ring proton environments .

How should researchers characterize the physicochemical properties of this compound for reproducibility?

Methodological Answer:

Key characterization steps include:

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Solubility : Phase-solubility studies in buffers (pH 1–13) to assess bioavailability.

- pKa determination : Potentiometric titration or UV-spectrophotometric methods to identify ionization states relevant to biological activity .

- Crystallography : Single-crystal X-ray diffraction (if crystals form) to resolve 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

What experimental strategies can elucidate the compound’s mechanism in enzyme inhibition or protein binding?

Methodological Answer:

- Enzyme kinetics : Perform competitive/non-competitive inhibition assays (e.g., Lineweaver-Burk plots) using purified target enzymes (e.g., kinases or dehydrogenases). Monitor activity changes via spectrophotometry or fluorimetry .

- Structural studies : Use X-ray crystallography or cryo-EM to resolve ligand-enzyme complexes, focusing on interactions between the pyrimidinyl group and active-site residues .

- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to predict binding affinities and conformational dynamics .

How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Source validation : Cross-check compound purity via LC-MS and -NMR to rule out batch-specific impurities .

- Assay standardization : Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) under controlled pH and temperature .

- Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to identify systemic biases between labs or protocols .

What advanced analytical techniques are recommended for detecting degradation products during stability studies?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–80°C), UV light, and oxidative/reductive conditions.

- Detection methods :

How can researchers design SAR studies to optimize the compound’s pharmacological profile?

Methodological Answer:

- Scaffold modifications : Synthesize analogs with substituent variations on the pyrimidine ring (e.g., halogens, methyl groups) or propanoic acid chain (e.g., esterification).

- Biological testing : Screen analogs against target enzymes/cell lines to correlate structural changes with potency/selectivity.

- Computational SAR : Apply QSAR models to predict bioavailability and toxicity .

Methodological Considerations

What precautions are critical when handling this compound in vitro?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in analogs ).

- Ventilation : Perform synthesis and handling in fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to institutional guidelines .

Data Interpretation Challenges

How should researchers address discrepancies between computational predictions and experimental binding data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.